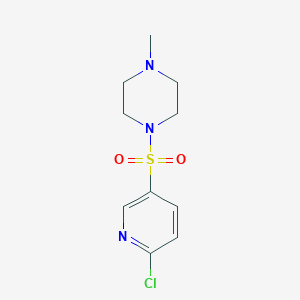

1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

Description

Properties

IUPAC Name |

1-(6-chloropyridin-3-yl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2S/c1-13-4-6-14(7-5-13)17(15,16)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNDIWBXKRQJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine. As a molecule of interest in contemporary medicinal chemistry, a thorough understanding of its fundamental characteristics is paramount for its advancement in drug discovery and development pipelines. This document is structured to not only present key data but also to provide the underlying scientific rationale for the experimental methodologies used to determine these properties.

Introduction and Molecular Overview

This compound is a synthetic compound featuring a chloropyridine moiety linked via a sulfonamide bridge to a methylpiperazine group. The presence of these distinct functional groups—a halogenated aromatic ring, a sulfonamide linker, and a tertiary amine within a piperazine ring—imparts a unique combination of electronic and steric features that are critical to its chemical behavior and potential biological activity. A comprehensive characterization of its physicochemical properties is the foundational step in understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Molecular Structure:

An In-depth Technical Guide to 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine (CAS 64614-53-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical identity, physicochemical properties, synthesis, and safety, offering a valuable resource for professionals in the field.

Chemical Identity and Physicochemical Properties

This compound is a sulfonamide derivative incorporating a chlorinated pyridine ring and a methylpiperazine moiety.[1][2][3] Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identity

| Identifier | Value | Source |

| CAS Number | 64614-53-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄ClN₃O₂S | [1][3] |

| Molecular Weight | 275.76 g/mol | [1] |

| IUPAC Name | 1-[(6-chloropyridin-3-yl)sulfonyl]-4-methylpiperazine |

Synthesis and Manufacturing

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and commonly employed synthetic route can be inferred from standard organic chemistry principles and published procedures for analogous compounds.[4] The primary disconnection for retrosynthetic analysis is the sulfonamide bond, leading to two key precursors: 6-chloropyridine-3-sulfonyl chloride and N-methylpiperazine.

Diagram 1: Retrosynthetic Analysis

A retrosynthetic approach to the target compound.

Synthesis of 6-Chloropyridine-3-sulfonyl chloride (Intermediate)

The synthesis of the key intermediate, 6-chloropyridine-3-sulfonyl chloride, is a critical step. While a specific protocol for this exact molecule is not detailed, a general procedure for the synthesis of pyridinesulfonyl chlorides can be adapted. One common method involves the chlorosulfonation of the corresponding pyridine derivative.

Synthesis of this compound

The final step involves the reaction of 6-chloropyridine-3-sulfonyl chloride with N-methylpiperazine. This is a standard nucleophilic substitution reaction where the secondary amine of N-methylpiperazine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion to form the stable sulfonamide linkage.

Experimental Protocol: Proposed Synthesis of this compound

-

Reaction Setup: To a solution of N-methylpiperazine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C, add a solution of 6-chloropyridine-3-sulfonyl chloride (1.0 equivalent) in the same solvent dropwise.

-

Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), is typically added to scavenge the hydrochloric acid byproduct.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate and filtered.

-

Purification: The crude product is concentrated under reduced pressure, and the residue can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the final product.

Diagram 2: Proposed Synthetic Pathway

A workflow for the proposed synthesis.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data is not currently available, predicted spectral characteristics can be inferred based on the molecule's structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the four methylene groups of the piperazine ring, and the methyl group attached to the nitrogen. The chemical shifts and coupling patterns of the pyridine protons would be indicative of their positions relative to the chloro and sulfonyl substituents. The piperazine protons would likely appear as multiplets in the aliphatic region, and the N-methyl group as a singlet.

-

¹³C NMR: The carbon NMR would display distinct signals for each unique carbon atom in the pyridine ring, the piperazine ring, and the methyl group.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). Other notable peaks would include C-N stretching, C-H stretching (aromatic and aliphatic), and C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom ([M+2]⁺).

Potential Applications and Pharmacological Relevance

The structural motifs present in this compound suggest potential biological activity. Piperazine and its derivatives are common scaffolds in medicinal chemistry, known to interact with various biological targets.[5] Sulfonamides are also a well-established class of pharmacophores with a wide range of therapeutic applications.

The combination of a substituted pyridine ring, a sulfonamide linker, and a piperazine moiety could lead to compounds with activity in areas such as:

-

Antimicrobial Agents: Sulfonamides are classic antibacterial agents, and this compound could be investigated for similar properties.

-

Central Nervous System (CNS) Agents: Many piperazine derivatives exhibit CNS activity, acting on various receptors and transporters.[6]

-

Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group, suggesting potential as a metalloenzyme inhibitor.

Further research is required to elucidate the specific pharmacological profile and therapeutic potential of this compound.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the safety data for structurally related compounds, the following precautions should be observed when handling this chemical:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and development. This guide has provided a summary of its known properties and a scientifically grounded projection of its synthesis and characteristics. Further experimental validation of its physicochemical properties, spectroscopic data, and biological activity is necessary to fully understand its potential.

References

- Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (URL not available)

- 1-(m-Chlorophenyl)-4-[3-(piperidinosulfonyl)-4-pyridyl]piperazine - Optional[FTIR] - Spectrum - SpectraBase. (URL not available)

-

1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine - ChemSynthesis. (2025-05-20). Available at: [Link]

-

6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide - PMC - NIH. Available at: [Link]

- 1-(3-Chlorophenyl)-4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazine - Vulcanchem. (URL not available)

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. (2019-05-17). Available at: [Link]

-

Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PubMed Central. Available at: [Link]

-

FT-IR spectra of 1,4-dimethylpiperazine (a), 2 catalyst... - ResearchGate. Available at: [Link]

-

FTIR spectra of (a) piperazine (b) COP-1 | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Piperazine, 1-methyl- - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

This compound CAS#: 64614-53-5 • ChemWhat | 化学品和生物制品数据库. Available at: [Link]

-

This compound CAS#: 64614-53-5; ChemWhat 代號:941422. Available at: [Link]

- This compound - 奔旗商城. (URL not available)

- 4-[4-(m-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide - Optional[1H NMR]. (URL not available)

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]

-

Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed. Available at: [Link]

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - MDPI. Available at: [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC - PubMed Central. (2024-03-13). Available at: [Link]

-

1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem. Available at: [Link]

- Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]- - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL not available)

- 6-chloro-2-[(3-methylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine - Optional[1H NMR] - Spectrum - SpectraBase. (URL not available)

-

5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI. Available at: [Link]

-

1 3 Chlorophenyl piperazine m CPP - mzCloud. (2015-03-18). Available at: [Link]

-

1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem. Available at: [Link]

-

3-Chloropyridine | C5H4ClN | CID 12287 - PubChem. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 64614-53-5 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 3. 1-(6-氯吡啶-3-磺酰基)-4-甲基哌嗪 CAS號:64614-53-5 • ChemWhat | 化學品和生物製品資料庫 [chemwhat.tw]

- 4. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 6. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Versatility of the Pyridinylpiperazine Sulfonamide Scaffold

An In-Depth Technical Guide to the Biological Activity of Pyridinylpiperazine Sulfonamide Derivatives

The pyridinylpiperazine sulfonamide core is a privileged scaffold in modern medicinal chemistry, representing a versatile framework for the design of biologically active molecules. This chemical architecture combines three key pharmacophoric elements: a pyridine ring, a piperazine linker, and a sulfonamide group. The pyridine ring often serves as a key interaction point with target proteins, the piperazine provides a flexible yet constrained linker that can be substituted to modulate physicochemical properties, and the sulfonamide group acts as a potent hydrogen bond donor and acceptor. This unique combination has led to the development of compounds with a wide spectrum of biological activities, targeting diverse protein classes including G-protein coupled receptors (GPCRs), enzymes, and viral proteins. This guide provides a technical overview of the primary biological activities of these derivatives, details the experimental methodologies used for their evaluation, and explores the structure-activity relationships that govern their potency and selectivity.

Primary Biological Target Class: G-Protein Coupled Receptors (GPCRs)

A predominant area of activity for pyridinylpiperazine sulfonamide derivatives is the modulation of GPCRs, particularly serotonin (5-HT) receptors, which are crucial targets for central nervous system (CNS) disorders.

Antagonism at Serotonin 5-HT7 Receptors

The 5-HT7 receptor, a Gs-coupled GPCR that promotes the formation of cyclic AMP (cAMP), is implicated in the pathophysiology of depression, anxiety, and schizophrenia.[1][2][3] Antagonism of this receptor is a key therapeutic strategy, and several pyridinylpiperazine sulfonamide derivatives have been identified as potent antagonists.[3] The clinical potential for 5-HT7 antagonists includes altering circadian rhythms and treating conditions like irritable bowel syndrome.[1] The antidepressant effects of certain atypical antipsychotics, such as lurasidone and amisulpride, are thought to be mediated, at least in part, through their potent 5-HT7 receptor antagonist activity.[3]

The signaling pathway for a Gs-coupled receptor like 5-HT7 involves activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. An antagonist compound would bind to the receptor and prevent this cascade.

Caption: Antagonist action at a Gs-coupled 5-HT7 receptor.

Modulation of Serotonin 5-HT1A Receptors

The 5-HT1A receptor, a Gi/o-coupled GPCR, plays a critical role in mood and anxiety. Its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels, and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4] Pyridinylpiperazine sulfonamides have been developed as ligands for this receptor, with some acting as antagonists or partial agonists at postsynaptic receptors, making them valuable tools for neuroscience research and potential anxiolytic and antidepressant therapies.[4]

Enzyme Inhibitory Activity

Beyond GPCRs, this scaffold has proven highly effective for designing potent enzyme inhibitors.

LpxH Inhibition for Antibacterial Activity

A significant recent development is the discovery of pyridinylpiperazine sulfonamide derivatives as potent inhibitors of UDP-2,3-diacylglucosamine hydrolase (LpxH).[5][6][7] LpxH is an essential enzyme in the lipid A biosynthetic pathway, which is crucial for the formation of the outer membrane of Gram-negative bacteria.[5][8] Inhibition of this pathway represents a promising strategy for developing new antibiotics against multidrug-resistant pathogens like E. coli and K. pneumoniae.[5][6][8] Certain derivatives exhibit impressive potency, with IC50 values in the low nanomolar and even picomolar range, and demonstrate significant antibiotic activity with a high in vitro safety window.[5][6]

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Structure-activity relationship (SAR) studies have shown that pyridinylpiperazine sulfonamides can be designed to inhibit various CA isoforms, with potential applications as anticancer agents.[9][10] For instance, derivatives based on a quinoxaline 1,4-dioxide scaffold have shown potent inhibition of tumor-associated isoforms like CA IX and CA XII.[9]

A General Workflow for Compound Evaluation

The development of a pyridinylpiperazine sulfonamide derivative follows a logical progression from initial binding affinity determination to functional characterization and finally to more complex biological systems.

Caption: A typical screening cascade for novel derivatives.

Core Methodologies for Biological Evaluation

To assess the biological activity of these compounds, standardized, robust assays are required. The following protocols are foundational for characterizing ligands targeting GPCRs.

Experimental Protocol: Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for a target receptor by measuring its ability to compete with a known high-affinity radioligand.[11]

Objective: To determine the inhibitory constant (Ki) of a test compound at a specific serotonin receptor (e.g., 5-HT7).

Materials:

-

Receptor Source: Frozen cell membranes from HEK293 cells stably expressing the human 5-HT7 receptor.[12]

-

Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT), a high-affinity serotonin receptor agonist.[12]

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[13]

-

Non-specific Agent: 10 µM Lurasidone or another high-affinity non-labeled ligand to define non-specific binding.[12]

-

Test Compounds: Serial dilutions of pyridinylpiperazine sulfonamide derivatives in buffer.

-

Equipment: 96-well plates, FilterMate harvester, glass fiber filters (GF/B or GF/C, pre-soaked in 0.3% PEI), scintillation counter, and scintillation fluid.[13]

Step-by-Step Methodology:

-

Membrane Preparation: On the day of the assay, thaw the frozen cell membrane aliquot. Resuspend the pellet in ice-cold binding buffer and determine the protein concentration using a BCA assay.[13] Dilute the membranes in binding buffer to achieve a final concentration of 50-100 µg of protein per well.[13]

-

Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.[13] Designate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific agent), and competition binding (radioligand + test compound at various concentrations).

-

Reagent Addition:

-

Add 150 µL of the diluted membrane preparation to all wells.[13]

-

Add 50 µL of binding buffer to "total binding" wells.

-

Add 50 µL of the non-specific agent (final concentration 10 µM) to "non-specific binding" wells.

-

Add 50 µL of each test compound dilution to the competition wells.

-

Initiate the binding reaction by adding 50 µL of [3H]5-CT (at a final concentration near its Kd, e.g., 0.5 nM) to all wells.

-

-

Incubation: Seal the plate and incubate for 60-90 minutes at room temperature or 37°C with gentle agitation to reach equilibrium.[12][13]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[12][13]

-

Counting: Dry the filter mats, place them in scintillation vials or bags, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[13]

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Experimental Protocol: cAMP Functional Assay

This protocol determines the functional activity of a test compound by measuring its effect on intracellular cAMP levels, indicating whether it is an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional effect (antagonism) of a test compound at a Gi or Gs-coupled receptor.

Materials:

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the target receptor (e.g., 5-HT7).[14]

-

cAMP Assay Kit: A commercial kit such as cAMP-Glo™, AlphaScreen™, or GloSensor™.[14][15][16][17] These kits provide the necessary lysis buffers, detection reagents, and cAMP standards.

-

Agonist: A known agonist for the target receptor (e.g., Serotonin/5-CT).

-

Forskolin (for Gi-coupled receptors): An adenylyl cyclase activator used to pre-stimulate cAMP production.[18]

-

Equipment: White opaque 384- or 96-well plates suitable for luminescence, and a plate-reading luminometer.[17]

Step-by-Step Methodology (for Antagonist Mode at a Gs-coupled receptor):

-

Cell Plating: Seed the cells into the white opaque plates at an optimized density and allow them to adhere overnight.

-

Compound Addition:

-

Prepare serial dilutions of the pyridinylpiperazine sulfonamide test compounds.

-

Remove the culture medium from the cells and add the test compounds. Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation: Add the known agonist (e.g., Serotonin) at a concentration that produces ~80% of its maximal effect (EC80). This addition is made directly to the wells containing the test compounds. Incubate for a further 30-60 minutes to stimulate cAMP production.

-

cAMP Detection (Example using a Lysis-based Luminescent Assay):

-

Add the cAMP detection solution, which contains a lysis agent to release intracellular cAMP and a protein kinase A (PKA) component.[17]

-

Incubate as per the kit manufacturer's instructions to allow cAMP to modulate PKA activity.

-

-

Signal Generation: Add the final Kinase-Glo® Reagent, which measures the amount of ATP remaining after the PKA reaction. The amount of light produced is inversely proportional to the amount of cAMP generated.[17]

-

Measurement: Read the luminescence on a plate reader.[17]

-

Data Analysis:

-

Plot the luminescence signal against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

This IC50 represents the concentration at which the compound inhibits 50% of the agonist-induced cAMP production, confirming its antagonist activity.

-

Structure-Activity Relationship (SAR) Insights

SAR studies are critical for optimizing the potency, selectivity, and pharmacokinetic properties of pyridinylpiperazine sulfonamide derivatives. Key findings from the literature include:

-

The Sulfonamide Linker: For LpxH inhibitors, the sulfonamide linker was found to be crucial for activity, as replacing it with an amide group resulted in inactive compounds. This suggests the sulfonamide is key for maintaining optimal geometry or making direct interactions with the enzyme.[7]

-

Aromatic/Heterocyclic Rings: The nature and substitution pattern on the aromatic rings are paramount. For LpxH inhibitors, replacing a phenyl ring with a pyridine ring dramatically enhanced inhibitory activity.[5][6] For CA inhibitors, specific halogen or sulfonamide substitutions on the phenyl ring were favorable for cytotoxicity against cancer cell lines.[9]

-

Piperazine Core: The rigidity of the piperazine linker is important. For LpxH inhibitors, more flexible or extended linkers were found to be inactive, highlighting the need for a constrained orientation of the terminal aromatic groups.[7]

| Compound ID | Target | Activity Type | Potency (IC50 or Ki) | Key Structural Feature |

| JH-LPH-107 | E. coli LpxH | Inhibition | IC50 = 0.13 nM | N-methyl-N-phenyl-methanesulfonamide moiety on pyridine ring |

| JH-LPH-92 | K. pneumoniae LpxH | Inhibition | IC50 = 4.6 nM | 2-chloro-4-trifluoromethyl substituted pyridine ring |

| Compound 7g | Carbonic Anhydrase IX | Inhibition | Ki = 42.2 nM | Quinoxaline 1,4-dioxide scaffold |

| SB-269970 | 5-HT7 Receptor | Antagonism | Ki ≈ 1-2 nM | Naphthalene sulfonamide derivative |

Table 1: Example Biological Activities of Sulfonamide Derivatives. Data synthesized from multiple sources for illustrative purposes.[5][9][19]

Conclusion and Future Perspectives

The pyridinylpiperazine sulfonamide scaffold is a remarkably fruitful starting point for the discovery of novel therapeutics. Its modular nature allows for systematic exploration of chemical space, leading to the identification of potent and selective modulators of diverse biological targets. The profound activity of these derivatives as 5-HT7 receptor antagonists and LpxH inhibitors highlights their potential in treating CNS disorders and combating antibiotic resistance, respectively. Future research will likely focus on fine-tuning the pharmacokinetic and safety profiles of these lead compounds, leveraging detailed SAR insights to optimize their drug-like properties for clinical development. The continued exploration of this versatile chemical class promises to yield new and effective treatments for a range of human diseases.

References

-

Eberini, I., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signal, 7(4), 463-8. Available from: [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PubMed Central. Retrieved from [Link]

-

Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. Available from: [Link]

-

Hao, J., et al. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. Journal of the American Chemical Society Au. Available from: [Link]

-

Eurofins DiscoverX. (n.d.). 5-HT7 Human Serotonin GPCR Cell Based Antagonist cAMP LeadHunter Assay. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Hao, J., et al. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. ACS Publications. Available from: [Link]

-

Wang, Z., et al. (2023). Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. Nature Communications. Available from: [Link]

-

Han, J., et al. (2022). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases. Available from: [Link]

-

Zhang, M., & An, L. (2007). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protocol Exchange. Available from: [Link]

-

Pinto, M., et al. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. Available from: [Link]

-

Slocum, S. T., et al. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. Available from: [Link]

-

ResearchGate. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. Retrieved from [Link]

-

Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal chemistry. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Novel Pyridinyl and Pyrimidinylcarbazole Sulfonamides as Antiproliferative Agents. Retrieved from [Link]

-

Satała, G., et al. (2017). Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions. Molecular Pharmacology. Available from: [Link]

-

Kumar, A., & Narasimhan, B. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available from: [Link]

-

ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Retrieved from [Link]

-

Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-8. Available from: [Link]

-

Pharma Tech. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Available from: [Link]

-

ResearchGate. (2018). Evaluation of 5-HT7 receptor antagonism for the treatment of anxiety, depression, and schizophrenia through the use of receptor-deficient mice. Retrieved from [Link]

-

Leopoldo, M., Lacivita, E., & Perrone, R. (2011). Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date. CNS Drugs. Available from: [Link]

-

Bobadilla, K., et al. (2023). Systemic Interplay of BDNF and Serotonin Pathways Defines Behavioral and Molecular Responses to Midbrain 5-HT7 Overexpression and Chronic Ethanol Consumption. International Journal of Molecular Sciences. Available from: [Link]

Sources

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cAMP-Glo™ Assay [promega.jp]

- 18. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 19. Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Speculated Mechanism of Action of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine is a synthetic organic compound with the chemical formula C10H14ClN3O2S[1]. While its specific biological activities are not extensively documented in publicly available literature, its chemical structure, featuring a chloropyridine, a sulfonamide, and a methylpiperazine moiety, provides a strong basis for speculating on its potential mechanisms of action. This guide provides a comprehensive overview of these speculative mechanisms, grounded in the known pharmacology of structurally related compounds. For each hypothesized mechanism, a detailed experimental plan is proposed to facilitate further investigation and validation. The insights provided herein are intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and similar molecules.

Structural Analysis and Pharmacological Rationale

The structure of this compound is a composite of three key pharmacophores, each with a well-documented history in medicinal chemistry:

-

6-Chloropyridine Moiety: Derivatives of 6-chloropyridine have been identified as potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs)[2][3]. This suggests a potential role for the compound in modulating cholinergic neurotransmission.

-

Sulfonylpiperazine Core: The sulfonylpiperazine scaffold is a versatile structural motif found in a wide range of biologically active compounds. It has been associated with anticancer, antimicrobial, anti-inflammatory, and immunomodulatory effects[4][5]. The sulfonamide group, in particular, is a key feature in many enzyme inhibitors, including carbonic anhydrase inhibitors and activators of pyruvate kinase M2 (PKM2)[6][7].

-

Methylpiperazine Group: The piperazine ring is a common constituent of numerous drugs, particularly those targeting the central nervous system. Its presence can influence pharmacokinetic properties and contribute to interactions with various receptors and enzymes[8]. For instance, piperazine derivatives have been investigated as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes[9].

Based on this structural analysis, several plausible mechanisms of action for this compound can be hypothesized.

Hypothesis 1: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Rationale: The presence of the 6-chloropyridine moiety strongly suggests a potential interaction with nAChRs. Derivatives of 6-chloropyridazine, a structurally similar heterocycle, have been shown to bind to nAChRs with high affinity[3].

Hypothesized Signaling Pathway

Experimental Validation Plan

1. Radioligand Binding Assay

-

Objective: To determine if the compound binds to nAChRs and to quantify its binding affinity.

-

Methodology:

-

Prepare cell membrane homogenates from a cell line expressing a specific nAChR subtype (e.g., α4β2).

-

Incubate the membrane homogenates with a known radiolabeled nAChR ligand (e.g., [³H]epibatidine) in the presence of varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand using filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) of the test compound by analyzing the displacement of the radioligand.

-

-

Rationale: This is a standard, high-throughput method to assess direct binding to a receptor. The choice of cell line and radioligand allows for the investigation of subtype selectivity.

2. Electrophysiology Assay

-

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator of nAChR function.

-

Methodology:

-

Use patch-clamp electrophysiology on cells expressing the nAChR subtype of interest.

-

Apply a known nAChR agonist (e.g., acetylcholine) to elicit an ionic current.

-

To test for antagonistic activity, co-apply the test compound with the agonist and measure the inhibition of the current.

-

To test for agonistic activity, apply the test compound alone and measure any elicited current.

-

To test for allosteric modulation, apply the test compound in the presence of a sub-maximal concentration of the agonist and look for potentiation or inhibition of the current.

-

-

Rationale: This functional assay provides direct evidence of the compound's effect on receptor activity and can differentiate between different modes of action.

Hypothesis 2: Enzyme Inhibition or Activation

Rationale: The sulfonamide group is a well-known pharmacophore in a variety of enzyme inhibitors and activators.

Pyruvate Kinase M2 (PKM2) Activation

Rationale: Sulfonamide derivatives have been identified as potent activators of PKM2, a key enzyme in cancer cell metabolism[6][10].

Hypothesized Mechanism of Action

Experimental Validation Plan

1. In Vitro PKM2 Activity Assay

-

Objective: To determine if the compound directly activates PKM2.

-

Methodology:

-

Use a commercially available PKM2 activity assay kit.

-

Incubate recombinant human PKM2 with its substrates (phosphoenolpyruvate and ADP) in the presence of varying concentrations of the test compound.

-

The production of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.

-

Calculate the AC50 (concentration for 50% of maximal activation).

-

-

Rationale: This is a direct and quantitative measure of the compound's effect on PKM2 enzymatic activity.

2. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement in a cellular context.

-

Methodology:

-

Treat intact cancer cells (e.g., A549 lung cancer cells) with the test compound.

-

Heat the cell lysates to a range of temperatures.

-

Analyze the soluble fraction of PKM2 at each temperature by Western blot.

-

Binding of the compound to PKM2 is expected to stabilize the protein, leading to a higher melting temperature compared to untreated cells.

-

-

Rationale: CETSA provides evidence of direct binding of the compound to its target protein within the complex environment of a cell.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Rationale: Piperazine-containing molecules have been successfully developed as DPP-IV inhibitors[9].

Experimental Validation Plan

1. In Vitro DPP-IV Inhibitory Assay

-

Objective: To assess the inhibitory potential of the compound against DPP-IV.

-

Methodology:

-

Use a fluorometric DPP-IV inhibitor screening kit.

-

Incubate recombinant human DPP-IV with a fluorogenic substrate (e.g., Gly-Pro-AMC) in the presence of varying concentrations of the test compound.

-

Measure the fluorescence generated upon cleavage of the substrate.

-

Calculate the IC50 (concentration for 50% inhibition).

-

-

Rationale: This is a standard and sensitive assay for identifying and characterizing DPP-IV inhibitors.

Data Summary Table for Enzyme Assays

| Hypothesized Target | Assay Type | Metric | Expected Result for Active Compound |

| PKM2 | In Vitro Activity | AC50 | < 10 µM |

| DPP-IV | In Vitro Inhibition | IC50 | < 10 µM |

Hypothesis 3: Anticancer Activity

Rationale: The sulfonylpiperazine and piperazine moieties are present in numerous compounds with demonstrated anticancer properties, acting through various mechanisms such as apoptosis induction and anti-proliferative effects[4][5][11][12].

Experimental Workflow for Anticancer Activity Screening

Experimental Validation Plan

1. Cell Viability Assay

-

Objective: To determine the cytotoxic or cytostatic effects of the compound on various cancer cell lines.

-

Methodology:

-

Plate cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Assess cell viability using an MTT or CellTiter-Glo assay.

-

Calculate the IC50 value for each cell line.

-

-

Rationale: This initial screen identifies if the compound has anti-proliferative effects and determines the effective concentration range for further mechanistic studies.

2. Apoptosis and Cell Cycle Analysis

-

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis or cell cycle arrest.

-

Methodology:

-

Treat cancer cells with the compound at its IC50 concentration.

-

For apoptosis, stain the cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry.

-

For cell cycle analysis, fix the cells, stain with PI, and analyze by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.

-

-

Rationale: These assays provide insights into the cellular mechanism of action. An increase in Annexin V positive cells indicates apoptosis, while an accumulation of cells in a specific phase suggests cell cycle arrest.

Hypothesis 4: Antimicrobial or Antiparasitic Activity

Rationale: Sulfonylpiperazine and piperazine derivatives have been reported to possess broad-spectrum antimicrobial, antifungal, and antiparasitic activities[4][13][14].

Experimental Validation Plan

1. Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

Use a broth microdilution method in 96-well plates.

-

Prepare serial dilutions of the test compound in the appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

-

Rationale: The MIC assay is the gold standard for assessing the in vitro activity of an antimicrobial agent. A broad panel of microorganisms should be tested to determine the spectrum of activity.

Conclusion

The structural features of this compound provide a fertile ground for speculating on its potential mechanisms of action. This guide has outlined several plausible hypotheses, including modulation of nAChRs, enzyme inhibition/activation, anticancer activity, and antimicrobial effects. The proposed experimental plans offer a systematic approach to validating these hypotheses, providing a clear path for future research and development efforts. The interdisciplinary nature of the required investigations, spanning from molecular pharmacology to cell biology and microbiology, underscores the complexity and potential richness of the pharmacological profile of this compound.

References

- An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives. (2023).

- An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives | Request PDF - ResearchGate. (2025).

- Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics - PubMed. (2023).

- Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - NIH. (2024).

- An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional - Benchchem.

- 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed. (2002).

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate.

- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC - PubMed Central. (2024).

- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015).

- Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators - PubMed.

- Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PubMed Central.

- 6-Chloropyridine-3-sulfonamide Seven Chongqing Chemdad Co.

- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed.

- 6-Chloropyridine-3-sulfonamide | CAS#:40741-46-6 | Chemsrc. (2025).

- Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed. (2005).

- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - MDPI.

- Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).

- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC - NIH. (2023).

- This compound | CAS 64614-53-5 | SCBT.

- 1-(6-Chloropyridin-3-yl)-4-methylpiperazine | Benchchem.

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. omicsonline.org [omicsonline.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Chloropyridine-3-sulfonamide Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Genesis of a Clinical Revolution: An In-depth Technical Guide to the Discovery and History of Chloropyridine Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of sulfonamides represents a watershed moment in the annals of medicine, marking the dawn of the antimicrobial era. Within this revolutionary class of therapeutics, the chloropyridine sulfonamides have carved a distinct and significant niche. This technical guide provides a comprehensive exploration of the discovery and historical development of chloropyridine sulfonamides. We will delve into the foundational discoveries that paved the way for their emergence, chronicle the key synthetic innovations, and examine the structure-activity relationships that have guided their evolution from early antibacterial agents to highly specific modulators of biological processes. This guide will provide detailed experimental protocols for seminal synthetic methods, present comparative data in a clear tabular format, and utilize diagrams to illustrate key concepts and workflows, offering a robust resource for researchers in medicinal chemistry and drug development.

The Dawn of the Sulfa Era: A Prelude to Pyridine-Containing Scaffolds

The journey into the world of chloropyridine sulfonamides begins with the groundbreaking discovery of the first sulfonamide drug, Prontosil. In the early 1930s, at the laboratories of Bayer AG, Gerhard Domagk demonstrated that a red azo dye, Prontosil rubrum, could protect mice from lethal streptococcal infections.[1][2] This monumental discovery, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine, was soon followed by a crucial revelation from a team at the Pasteur Institute in France. They discovered that Prontosil was, in fact, a prodrug.[3] In vivo, it was metabolized to the active antibacterial agent, p-aminobenzenesulfonamide, more commonly known as sulfanilamide.[3]

This discovery of a relatively simple, patent-free molecule unleashed a torrent of research into synthesizing and evaluating thousands of sulfanilamide derivatives.[4] The core hypothesis was that modification of the sulfonamide nitrogen could lead to compounds with improved efficacy, broader spectrum of activity, and better safety profiles. This intense period of medicinal chemistry exploration set the stage for the incorporation of heterocyclic rings, including pyridine, into the sulfonamide scaffold.

The Advent of the Pyridine Moiety: The Sulfapyridine Breakthrough

The first major breakthrough in incorporating a pyridine ring into a sulfonamide structure came in 1937 with the synthesis of sulfapyridine by Montague Phillips at the British chemical company May & Baker Ltd.[5][6] This compound, designated M&B 693, was the result of a systematic search for sulfanilamide derivatives with enhanced properties.[5][7]

The synthesis of sulfapyridine represented a significant step forward in sulfonamide chemistry. The key transformation involved the condensation of 2-aminopyridine with p-acetylaminobenzenesulfonyl chloride, followed by the hydrolysis of the acetyl protecting group.[8]

Preclinical and Clinical Triumph of Sulfapyridine (M&B 693)

The preclinical evaluation of M&B 693 was conducted by clinical pathologist Lionel Whitby, who demonstrated its remarkable efficacy against pneumococcal infections in mice.[5][9] This was a critical finding, as pneumonia was a leading cause of death at the time.[10]

Clinical trials rapidly confirmed its therapeutic potential. In 1938, reports emerged of the successful treatment of lobar pneumonia, with a dramatic reduction in mortality rates.[5][11] The drug was hailed as a "miracle," famously being used to treat Winston Churchill's bacterial pneumonia during World War II.[3][6]

Despite its success, sulfapyridine was not without its drawbacks. A significant issue was its low solubility, particularly in acidic urine, which could lead to crystalluria and kidney damage.[5] This limitation spurred further research to develop sulfonamides with improved physicochemical properties.

The Strategic Introduction of Chlorine: The Rise of Chloropyridine Sulfonamides

The logical next step in the evolution of pyridine-containing sulfonamides was the introduction of substituents onto the pyridine ring itself. The incorporation of a chlorine atom was a deliberate strategy rooted in established principles of medicinal chemistry. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its electronics, lipophilicity, and metabolic stability.

Early Developments and Synthetic Strategies

One of the earliest documented instances of a chloropyridine sulfonamide is found in a 1939 patent, which describes the synthesis of 2-aminopyridine-5-sulfonamide from 2-chloropyridine-5-sulfonamide.[7] This indicates that the chemical scaffolds for this class of compounds were being explored in the immediate aftermath of the sulfapyridine discovery.

The synthesis of chloropyridine sulfonamides hinges on the preparation of key intermediates, namely chloropyridine sulfonyl chlorides. Several methods have been developed for their synthesis, often starting from either aminopyridines or hydroxypyridines.

A common route to chloropyridine sulfonyl chlorides involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction.[3] For example, 3-amino-2-chloropyridine can be converted to 2-chloropyridine-3-sulfonyl chloride.[3]

Another important industrial method involves the chlorination of hydroxypyridine sulfonic acids. For instance, 4-chloropyridine-3-sulfonyl chloride can be prepared from 4-hydroxypyridine-3-sulfonic acid using a mixture of phosphorus oxychloride, phosphorus trichloride, and chlorine gas.[5]

The following diagram illustrates a generalized workflow for the synthesis of chloropyridine sulfonamides.

Evolution and Modern Applications

While the initial focus of chloropyridine sulfonamides was likely on antibacterial agents, their development has since diversified significantly. The pyridine ring is now recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form favorable interactions with biological targets.[12] The addition of a chlorine atom further modulates these properties, offering a powerful tool for fine-tuning drug candidates.

In recent years, chloropyridine sulfonamides have emerged as potent and selective inhibitors of various enzymes and receptors. For example, novel pyridinylsulfonamide compounds are being investigated as inhibitors of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), with potential applications in treating proliferative, inflammatory, and autoimmune disorders.[13]

Experimental Protocols

Synthesis of 4-Chloropyridine-3-sulfonyl Chloride from 4-Hydroxypyridine-3-sulfonic Acid

This protocol is adapted from a patented industrial process and demonstrates a robust method for preparing a key chloropyridine sulfonamide intermediate.[5][9]

Materials:

-

4-Hydroxypyridine-3-sulfonic acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus trichloride (PCl₃)

-

Chlorine gas (Cl₂)

-

Ethylene chloride

-

Water

Procedure:

-

A mixture of 4-hydroxypyridine-3-sulfonic acid (6.49 mol), phosphorus oxychloride (22.7 mol), and phosphorus trichloride (15.4 mol) is heated to reflux with stirring. The initial sump temperature will be approximately 80°C.[5]

-

Chlorine gas (15.4 mol) is passed into the reaction mixture over approximately 3 hours. The reaction is exothermic, and the temperature will rise to about 100°C with the evolution of HCl gas.[5]

-

The mixture is maintained under reflux for 24 hours, during which the temperature will increase to around 110°C.[5]

-

After the reaction is complete, excess phosphorus oxychloride is distilled off under a water pump vacuum.[5]

-

The residue is taken up in ethylene chloride at approximately 40°C.[5]

-

The organic solution is carefully washed portionwise with water, ensuring the temperature does not exceed 30°C.[5]

-

After phase separation, the organic phase is washed twice more with water.[5]

-

The solvent is removed by distillation, and the final product, 4-chloropyridine-3-sulfonyl chloride, is dried under vacuum to yield a practically quantitative result.[5]

Synthesis of 2-Aminopyridine-5-sulfonamide from 2-Chloropyridine-5-sulfonamide

This protocol is based on an early patent and illustrates the conversion of a chloropyridine sulfonamide to an aminopyridine sulfonamide.[7]

Materials:

-

2-Chloropyridine-5-sulfonamide

-

Concentrated ammonia solution

Procedure:

-

50 grams of 2-chloropyridine-5-sulfonamide and 300 cm³ of concentrated ammonia are heated together in an autoclave for 3 hours at a temperature of 130-150°C.[7]

-

The resulting solution is concentrated.[7]

-

Upon cooling, 2-aminopyridine-5-sulfonamide crystallizes as colorless prisms.[7]

-

The product can be further purified by recrystallization from hot water.[7]

Quantitative Data Summary

| Intermediate/Product | Starting Material | Key Reagents | Yield | Reference |

| 4-Chloropyridine-3-sulfonyl chloride | 4-Hydroxypyridine-3-sulfonic acid | POCl₃, PCl₃, Cl₂ | ~Quantitative | [5] |

| 2-Chloropyridine-3-sulfonyl chloride | 3-Amino-2-chloropyridine | NaNO₂, SO₂, CuCl₂ | >70% | [3] |

| 2-Aminopyridine-5-sulfonamide | 2-Chloropyridine-5-sulfonamide | Concentrated NH₃ | Not specified | [7] |

Conclusion

The journey of chloropyridine sulfonamides, from their conceptual origins in the early days of sulfa drug discovery to their current role in targeted therapies, is a testament to the power of medicinal chemistry. The strategic incorporation of a chlorinated pyridine ring has proven to be a highly effective approach for modulating the biological activity and physicochemical properties of the sulfonamide pharmacophore. The synthetic methodologies developed over the decades have enabled the creation of a diverse array of these compounds, fueling their exploration in a wide range of therapeutic areas. As our understanding of disease biology deepens, the versatile and tunable nature of the chloropyridine sulfonamide scaffold ensures its continued relevance in the ongoing quest for novel and effective medicines.

References

Sources

- 1. Lionel Whitby - Wikipedia [en.wikipedia.org]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material - Google Patents [patents.google.com]

- 5. Sulfapyridine - Wikipedia [en.wikipedia.org]

- 6. May & Baker - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Sulfapyridine synthesis - chemicalbook [chemicalbook.com]

- 9. Sir Lionel Whitby: War hero, medical pioneer, Master | Downing College Cambridge [dow.cam.ac.uk]

- 10. Medicine: Killer Killed | TIME [time.com]

- 11. acpjournals.org [acpjournals.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Sulfapyridine | 144-83-2 [chemicalbook.com]

An In-Depth Technical Guide to 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(6-chloro-pyridine-3-sulfonyl)-4-methyl-piperazine, a heterocyclic compound featuring a chloropyridine, a sulfonamide, and a methylpiperazine moiety. Given the prevalence of these structural motifs in a wide array of biologically active molecules, this compound holds significant interest for further investigation in medicinal chemistry and drug discovery. This document will delve into its synthesis, chemical characteristics, and potential therapeutic applications, drawing upon established principles and data from analogous structures to provide a predictive framework for its utility.

Molecular Overview and Physicochemical Properties

This compound (CAS No. 64614-53-5) is a small molecule with the molecular formula C₁₀H₁₄ClN₃O₂S and a molecular weight of 275.76 g/mol .[1] The presence of the sulfonamide linker, the substituted pyridine ring, and the piperazine nucleus endows this molecule with a unique combination of electronic and steric properties that are likely to govern its biological activity.

| Property | Value | Source |

| CAS Number | 64614-53-5 | [1] |

| Molecular Formula | C₁₀H₁₄ClN₃O₂S | [1] |

| Molecular Weight | 275.76 g/mol | [1] |

Synthesis and Characterization

The synthesis of this compound is predicated on the well-established reaction between a sulfonyl chloride and a secondary amine. This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the sulfonamide bond, yielding two key precursors: 6-chloropyridine-3-sulfonyl chloride and 1-methylpiperazine. Both of these starting materials are commercially available or can be readily synthesized.

Figure 1: Retrosynthetic analysis of the target compound.

Experimental Protocol: Synthesis

The following protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

6-Chloropyridine-3-sulfonyl chloride

-

1-Methylpiperazine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or other suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM.

-

Addition of Amine: To the stirred solution, add 1-methylpiperazine (1.1 eq).

-

Base Addition: Slowly add triethylamine (1.2 eq) to the reaction mixture. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Figure 2: General workflow for the synthesis of the target compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the piperazine ring, and the methyl group. The chemical shifts and coupling patterns will be indicative of their electronic environments and neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will display resonances for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for the key functional groups:

-

Sulfonamide (SO₂-N): Strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the regions of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively.

-

C-Cl: A stretching vibration in the fingerprint region.

-

Aromatic C-H and C=C: Stretching and bending vibrations characteristic of the pyridine ring.

-

Aliphatic C-H: Stretching vibrations from the piperazine and methyl groups.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide additional structural information.

Biological Activities and Therapeutic Potential

While direct biological data for this compound is limited in published literature, the constituent chemical moieties are well-represented in a multitude of pharmacologically active agents. This allows for a reasoned prediction of its potential biological activities.

Antimicrobial and Antifungal Activity

Both piperazine and sulfonamide derivatives are known to possess significant antimicrobial properties.[2][3][4][5] Sulfonamides, as a class, are classic antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[6] The piperazine nucleus is also a common feature in many antimicrobial and antifungal compounds.[7][8] Therefore, it is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens. In vitro screening against common bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species (e.g., Candida albicans) would be a logical first step in evaluating this potential.[2][4]

Anticancer Activity

The piperazine and sulfonamide scaffolds are also prevalent in the design of anticancer agents.[9][10][11] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of cell cycle progression, and induction of apoptosis. The specific substitution pattern on the pyridine and piperazine rings will be crucial in determining any potential anticancer efficacy. Evaluation of the cytotoxic effects of this compound against a panel of human cancer cell lines would be necessary to explore this therapeutic avenue.[9]

Neurological and Psychiatric Applications

Piperazine derivatives are well-known for their activity in the central nervous system (CNS), often targeting neurotransmitter receptors.[12][13][14] For instance, some piperazine-containing compounds act as antagonists at dopamine and serotonin receptors, leading to their use as antipsychotic and antidepressant medications.[14][15] Furthermore, derivatives of 6-chloropyridazine, a related heterocyclic system, have been shown to act as nicotinic agents.[16] Given these precedents, this compound warrants investigation for its potential to modulate CNS targets and could be a candidate for development in the treatment of neurological or psychiatric disorders.

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]

- 11. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacologic profile of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Investigative Use of 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine

For Research Use Only. Not for diagnostic or therapeutic use.

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial characterization and experimental application of the novel research compound, 1-(6-Chloro-pyridine-3-sulfonyl)-4-methyl-piperazine (CAS No. 64614-53-5).[1][2][3][4][5] Given the limited specific literature on this molecule, this guide is formulated based on the known biological activities of structurally related pyridine, sulfonamide, and piperazine derivatives.[6][7][8][9][10] These application notes are intended to equip researchers, scientists, and drug development professionals with a foundational framework for investigating its potential therapeutic properties, including but not limited to antimicrobial, anti-inflammatory, and anticancer activities. The protocols herein are designed to be adaptable and serve as a starting point for more detailed, target-specific investigations.

Introduction and Scientific Background

This compound is a heterocyclic organic compound featuring a chloropyridine ring linked to a methylpiperazine moiety via a sulfonamide bridge. While this specific molecule is not extensively documented in peer-reviewed literature, its constituent chemical motifs are prevalent in a wide array of biologically active agents.

-

Pyridine and its derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, antiviral, and anticancer properties.[6]

-

The piperazine ring is a common scaffold in drug design, often incorporated to improve pharmacokinetic properties and to interact with various biological targets.[7][10] Piperazine derivatives have demonstrated activities as antihistamines, anti-inflammatory agents, and anticancer agents.[9]

-

Sulfonamides are a well-established class of compounds with diverse biological activities, most notably as antimicrobial agents. Pyridine ring-containing sulfonamides have also shown antimicrobial and proliferation-inhibiting activities.[11]

The combination of these three moieties in this compound suggests its potential as a versatile lead compound for drug discovery. Its precise mechanism of action is yet to be elucidated and warrants thorough investigation.

Potential Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially modulate various signaling pathways. For instance, many anti-inflammatory and anticancer agents containing piperazine and pyridine scaffolds are known to interfere with kinase signaling cascades or pathways regulating cytokine production. A hypothetical model for its mechanism of action is presented below.

Caption: Hypothetical mechanism of action for this compound.

Materials and Reagents

Compound Information

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 64614-53-5 |

| Molecular Formula | C10H14ClN3O2S |

| Molecular Weight | 275.76 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% (recommended) |

| Solubility | Soluble in DMSO, DMF, and methanol. Poorly soluble in water. |

| Storage | Store at -20°C for long-term storage. Protect from light and moisture. |

Required Equipment and Consumables

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

-

Analytical balance

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

pH meter

-

Microplate reader (for absorbance, fluorescence, or luminescence assays)

-

Incubator (for cell culture and microbial growth)

-

Laminar flow hood (for sterile cell culture work)

-

Microscopes (for cell morphology and viability assessment)

-

Sterile microplates (96-well, 384-well)

-

Pipettes and sterile, filtered pipette tips

-

Reagent reservoirs

-

Appropriate cell culture media, sera, and supplements

-

Microbial growth media (e.g., Luria-Bertani broth, Mueller-Hinton broth)

-

Assay kits (e.g., MTT, MTS, or CellTiter-Glo for viability; ELISA kits for cytokine quantification)

Experimental Protocols: A Guideline for Initial Characterization

The following protocols are designed as a general workflow for the preliminary assessment of the biological activities of this compound.

Caption: General experimental workflow for the initial characterization of the compound.

Stock Solution Preparation

Causality: A high-concentration, sterile stock solution in an appropriate solvent is crucial for accurate and reproducible serial dilutions in subsequent assays. DMSO is commonly used due to its ability to dissolve a wide range of organic molecules and its compatibility with most in vitro assays at low final concentrations (typically <0.5%).

-

Accurately weigh a precise amount of this compound powder using an analytical balance.

-

Under sterile conditions (in a laminar flow hood), dissolve the powder in high-purity, sterile DMSO to a final concentration of 10 mM or 20 mM.

-

Ensure complete dissolution by vortexing or gentle warming (if necessary and compound stability permits).

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol 1: Preliminary Antimicrobial Activity Screening (Broth Microdilution)

Causality: This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound, providing a quantitative measure of its potential as an antimicrobial agent.

-

Preparation of Bacterial Inoculum:

-

Culture a test bacterial strain (e.g., E. coli, S. aureus) in appropriate broth overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL) in fresh Mueller-Hinton broth.

-

-

Serial Dilution:

-

In a sterile 96-well plate, add 100 µL of Mueller-Hinton broth to all wells.

-

Add 100 µL of a 2X working concentration of the compound (prepared from the DMSO stock) to the first well of a row and serially dilute (2-fold) across the plate by transferring 100 µL to subsequent wells. Discard the final 100 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.

-

Include positive (bacteria only) and negative (broth only) controls. Also, include a solvent control (bacteria with the highest concentration of DMSO used).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Protocol 2: General Cytotoxicity Assessment (MTT Assay)

Causality: This assay assesses the compound's effect on cell viability and proliferation. It is essential for identifying potential anticancer activity and for determining non-toxic concentration ranges for other cell-based assays.

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., HeLa, A549) or a normal cell line (e.g., HEK293) to ~80% confluency.

-